tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate
Description
This compound belongs to the pyrrolo-piperazine family, characterized by a bicyclic framework combining pyrrolidine and piperazine rings. Its stereochemistry (7S,8aR) is critical for interactions in chiral environments, making it a valuable intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (7S,8aR)-7-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-5-4-13-8-10(15)6-9(13)7-14/h9-10,15H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
SZLUJRHLIZAWGS-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@H](C[C@@H]2C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CC2C1)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation-Based Cyclization
A pivotal method for constructing the octahydropyrrolo[1,2-a]piperazine core involves catalytic hydrogenation of pyrazine intermediates. As described in patent literature, 2-pyrazinecarboxylic acid derivatives undergo hydrogenation over palladium catalysts to yield piperazine frameworks with retained stereochemistry. For instance, hydrogenation of a tert-butyl-protected pyrazinecarboxamide precursor in ethanol at atmospheric pressure produces the saturated piperazine ring system. This step is critical for establishing the (7S,8aR) configuration, as the hydrogenation conditions influence the stereochemical outcome.
Lithium Aluminium Hydride Reduction
Post-cyclization functionalization often requires reduction steps to introduce hydroxyl groups. Lithium aluminium hydride (LiAlH) in tetrahydrofuran (THF) reduces ester functionalities to hydroxymethyl groups, as demonstrated in the conversion of ethyl 3-(1H-indol-3-ylmethyl)-hexahydropyrrolo[1,2-a]pyrazine-6-carboxylate to the corresponding alcohol. This exothermic reaction necessitates careful temperature control to prevent racemization, with yields exceeding 70% under optimized conditions.
BOC Protection and Deprotection
The tert-butoxycarbonyl (BOC) group serves as a transient protective moiety for secondary amines during synthesis. Introducing the BOC group via reaction with di-tert-butyl dicarbonate in dimethylformamide (DMF) ensures chemoselectivity, while deprotection using hydrochloric acid in dioxane regenerates the free amine without perturbing the stereochemistry. This strategy is indispensable for sequential functionalization of the piperazine nitrogen atoms.
Stereochemical Control and Resolution
Chiral Auxiliaries and Catalysts
Achieving the (7S,8aR) configuration necessitates chiral induction during key steps. Camphorsulfonic acid-mediated resolution of racemic intermediates has been employed to isolate the desired enantiomer, albeit with moderate efficiency. Recent advances utilize asymmetric hydrogenation with rhodium catalysts ligated to chiral phosphines, enhancing enantiomeric excess (ee) to >95%.
Crystallization-Induced Dynamic Resolution
Dynamic resolution via crystallization from hexane/ethyl acetate mixtures enriches the (7S,8aR)-enantiomer by leveraging differential solubility of diastereomeric salts. This method, while scalable, requires precise control of solvent polarity and temperature gradients to maximize yield.
Industrial-Scale Optimization
Solvent and Catalyst Selection
Industrial protocols prioritize cost-effective solvents like ethanol and THF, balancing reaction efficiency with environmental considerations. Palladium on carbon (Pd/C) remains the catalyst of choice for hydrogenation due to its recyclability and compatibility with diverse substrates.
Purification Techniques
Chromatographic purification on silica gel, followed by recrystallization from dichloromethane/methanol, achieves >97% purity, as evidenced by high-performance liquid chromatography (HPLC) data. Industrial batches employ continuous chromatography systems to streamline this process.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | ee (%) | Scalability |
|---|---|---|---|---|
| Hydrogenation Cyclization | Pyrazine hydrogenation, LiAlH reduction | 65% | 92 | High (kg-scale) |
| Asymmetric Catalysis | Rh-catalyzed hydrogenation | 78% | 98 | Moderate (100g-scale) |
| Dynamic Resolution | Camphorsulfonic acid resolution | 45% | 99 | Low (10g-scale) |
Table 1: Comparative performance of major synthetic routes for tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is used as a building block for the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its conformational flexibility and polar nitrogen atoms enhance favorable interactions with proteins and enzymes .
Medicine
In medicine, derivatives of this compound have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Industry
In the industrial sector, this compound is used in the synthesis of various intermediates for pharmaceuticals and agrochemicals. Its ability to form hydrogen bonds and adjust molecular physicochemical properties makes it a valuable component in drug development .
Mechanism of Action
The mechanism of action of tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s polar nitrogen atoms and conformational flexibility allow it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogous derivatives:
Key Observations
Stereochemical Variations : The (7S,8aR) configuration distinguishes the target compound from its (7R,8aS) enantiomer, which may lead to divergent binding affinities in chiral biological systems .
Functional Group Impact: Replacing the hydroxyl group with an amino group (CAS 2165519-97-9) increases nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation) .
Aromatic vs. Aliphatic Systems : The benzo-triazole derivative () exhibits a larger conjugated system, enhancing interactions with aromatic residues in enzyme active sites compared to the aliphatic bicyclic core of the target compound .
Lipophilicity : The tert-butyl ester group is conserved across analogs, improving solubility in organic solvents and membrane permeability .
Biological Activity
tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structural characteristics contribute to its interactions with various biological targets, including receptors and enzymes.
- Molecular Formula : C12H22N2O3
- Molar Mass : 242.31 g/mol
- CAS Number : 2165392-98-1
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors. Research indicates that it may act as a ligand for histamine H3 receptors (H3R), which are implicated in various neurological processes, including cognition and appetite regulation. The interaction with these receptors may modulate neurotransmitter release, influencing both central nervous system (CNS) functions and peripheral physiological responses.
Anticonvulsant Properties
Studies have shown that derivatives of this compound exhibit anticonvulsant activity in animal models. For instance, compounds with similar piperazine structures have demonstrated efficacy in reducing seizure frequency in the maximal electroshock-induced seizure (MES) model in mice. This suggests potential therapeutic applications for epilepsy treatment.
Neuroprotective Effects
Research into the neuroprotective properties of this compound indicates that it may help protect neuronal cells from oxidative stress and excitotoxicity. These effects are crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies and Research Findings
- Histamine H3 Receptor Ligands : A study focused on the synthesis and biological evaluation of various piperazine derivatives, including those structurally related to this compound. The findings revealed that certain derivatives exhibited high binding affinities for H3R, suggesting their potential as cognitive enhancers or anti-obesity agents due to their role in appetite regulation .
- Anticonvulsant Activity : In a comparative analysis of several piperazine derivatives, it was noted that those with a tert-butyl group displayed significant anticonvulsant properties in preclinical studies. This highlights the importance of substituent groups in modulating biological activity .
- Neuroprotective Mechanisms : Another study investigated the neuroprotective effects of related compounds against oxidative stress-induced cell death in neuronal cultures. The results indicated that these compounds could significantly reduce cell death rates, suggesting a mechanism involving antioxidant activity .
Data Table: Biological Activities Summary
Q & A
Advanced Research Question
- Quantum Mechanical (QM) Calculations : Optimize transition states for key reactions (e.g., cyclization energy barriers) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., calcium channel pore-blocking) to prioritize substituents .
- Machine Learning (ML) : Train models on existing SAR data (e.g., IC vs. substituent electronegativity) to predict novel analogs .
How can stereochemical inconsistencies in synthetic batches be resolved?
Advanced Research Question
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol to separate enantiomers .
- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) to crystallize undesired diastereomers .
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer .
What techniques ensure high purity for in vitro assays?
Basic Research Question
- Reverse-Phase HPLC : Use C18 columns with 0.1% TFA in mobile phases to achieve >99% purity .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and absence of byproducts (e.g., de-Boc intermediates) .
- Karl Fischer Titration : Quantify residual solvents (e.g., DCM <0.1%) .
What derivatization strategies enhance solubility without compromising activity?
Advanced Research Question
- PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyl group via ester linkages .
- Salt Formation : React with HCl or citric acid to improve aqueous solubility (>10 mg/mL) .
- Prodrug Design : Convert the hydroxyl to a phosphate ester for pH-dependent release .
How does the tert-butyl group influence stability and reactivity?
Basic Research Question
- Steric Protection : Shields the carboxylate from nucleophilic attack, enhancing shelf stability (>24 months at −20°C) .
- Deprotection Kinetics : TFA in DCM cleaves Boc groups rapidly (1–2 h) without side reactions .
- Thermogravimetric Analysis (TGA) : Confirms decomposition temperature (>150°C) .
What structural analogs show divergent biological activities?
Advanced Research Question
| Compound | Modification | Activity | Source |
|---|---|---|---|
| tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | Bicyclic framework | Neurotransmitter modulation | |
| tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate | Piperazine-pyrrolidine hybrid | Antidepressant activity | |
| (1S,4S)-4-Methoxy-spiro derivatives | Methoxy substitution | Calcium channel selectivity |
How can biological targets be validated for this compound?
Advanced Research Question
- CRISPR Knockout Models : Delete calcium channel subunits (e.g., Cav2.2) to confirm target dependency .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to purified receptors .
- Transcriptomics : RNA-seq of treated cells identifies downstream pathways (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
